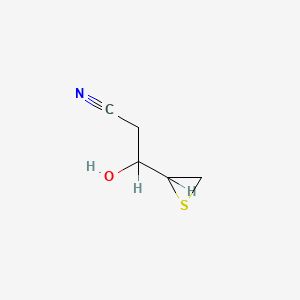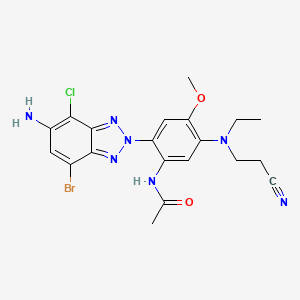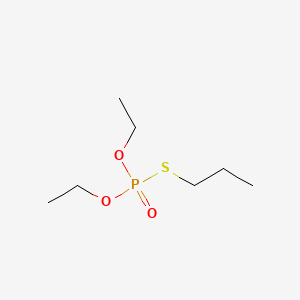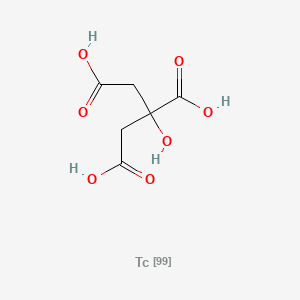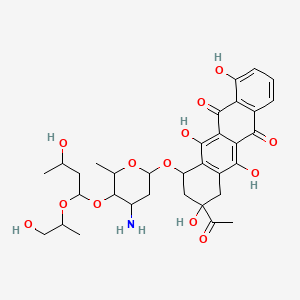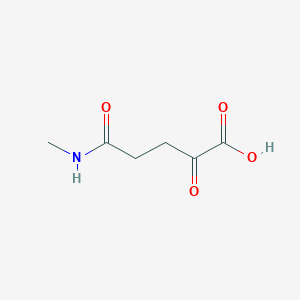
N-methyl-2-oxoglutaramic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxoglutaramic acid is a 2-oxo monocarboxylic acid. It derives from a 2-oxoglutaramic acid. It is a conjugate acid of a N-methyl-2-oxoglutaramate.
Aplicaciones Científicas De Investigación
Role in Histone Demethylation
N-methyl-2-oxoglutaramic acid, as part of the 2-oxoglutarate (2OG) family, is significant in biological processes, including the demethylation of N-methylated lysine residues in histones. This process is critical for gene silencing and activation, contributing to various chromatin states (Hopkinson et al., 2010).
Inhibition of Histone Demethylases
Studies on the JMJD2 subfamily of histone demethylases have explored the inhibition mechanisms using 2OG analogs. Such inhibitors are selective for JMJD2 over other enzymes like hypoxia-inducible factor prolyl hydroxylase, with implications for cancer research (Rose et al., 2010).
Role in Obesity and Cancer
2-oxoglutarate (2OG)-dependent oxygenases, including those from the 2OG family like N-methyl-2-oxoglutaramic acid, play a significant role in cellular responses to hypoxia, obesity, cancer, and other diseases. They act on various substrates, including DNA and RNA (Aik et al., 2013).
Diverse Oxidative Reactions
2OG-dependent oxygenases catalyze a wide range of oxidative reactions in animals and plants, including hydroxylations and N-demethylations. Their roles span across transcriptional regulation, fatty acid metabolism, and secondary metabolite biosynthesis (Islam et al., 2018).
Influence on Cellular Responses to Hypoxia
Certain proteins in the 2OG oxygenase family, like ALKBH5, are directly regulated by hypoxia-inducible factors and contribute to cellular responses under low oxygen conditions. This underscores the relevance of 2OG derivatives in hypoxia research (Thalhammer et al., 2011).
Modulation of Enzyme Activity
Research has also been conducted on how 2OG derivatives modulate the activity of enzymes like aspartate/asparagine-β-hydroxylase. Subtle changes in these derivatives can significantly alter the balance between catalysis and inhibition, which is vital for understanding enzyme function and regulation (Brewitz et al., 2020).
Detection and Monitoring in Cells
Methods to visualize and monitor 2-oxoglutarate metabolism in cells have been developed, enabling the study of key metabolites like 2OG at the cellular level. Such techniques are crucial for understanding metabolic alterations in various conditions, including cancer (Zhang & Ye, 2014).
Broad Spectrum of Biological Functions
The 2OG-dependent oxygenases exhibit a broad spectrum of biological functions, ranging from gene expression regulation to hydroxylation of transcription factors. They are integral to understanding various biological processes and diseases (Chowdhury et al., 2014).
Propiedades
Nombre del producto |
N-methyl-2-oxoglutaramic acid |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
5-(methylamino)-2,5-dioxopentanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) |
Clave InChI |
MOIJYNHJLPUMNX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



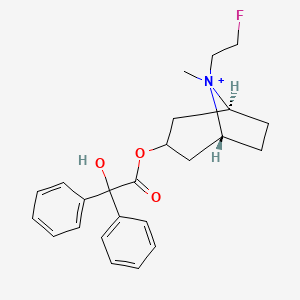
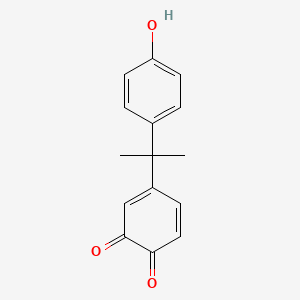
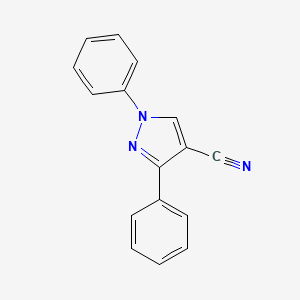
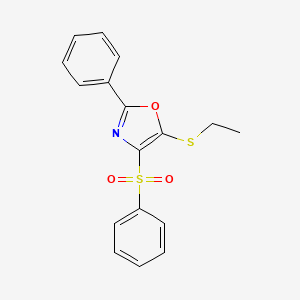

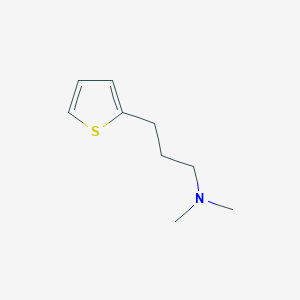
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
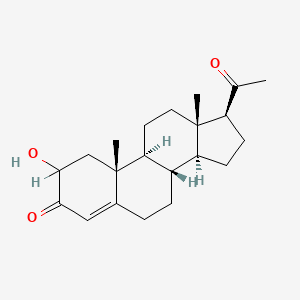
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)
